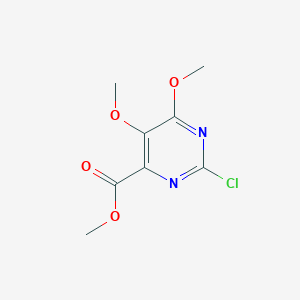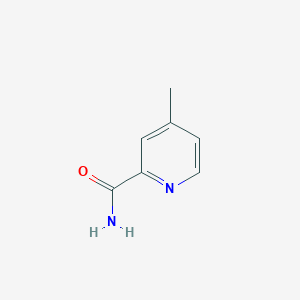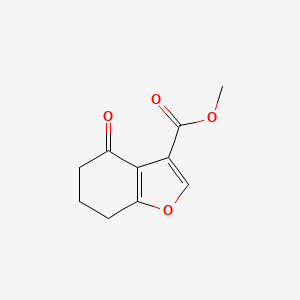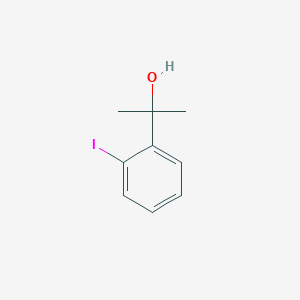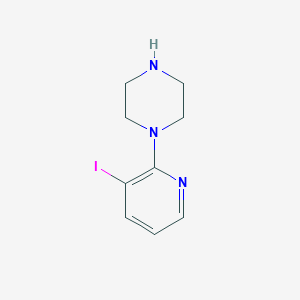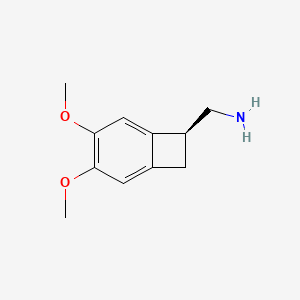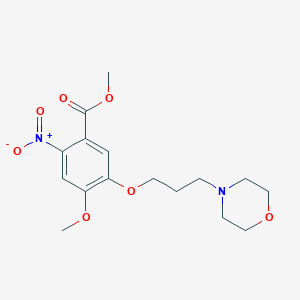
3-Oxocyclobutyl acetate
Vue d'ensemble
Description
3-Oxocyclobutyl acetate is a chemical compound with the CAS Number: 63930-59-6 . It has a molecular weight of 128.13 and its molecular formula is C6H8O3 . It is a colorless to yellow liquid .
Molecular Structure Analysis
The molecular structure of 3-Oxocyclobutyl acetate consists of 6 carbon atoms, 8 hydrogen atoms, and 3 oxygen atoms . The exact mass of the molecule is 128.047348 Da .Applications De Recherche Scientifique
Synthesis and Chemical Properties
Synthesis of 3-Oxocyclobutanecarboxylic Acid : 3-Oxocyclobutanecarboxylic acid, related to 3-Oxocyclobutyl acetate, was synthesized with an overall yield of 44.07%. This method is advantageous due to its simplicity and low cost, making it feasible for large-scale preparation (Huang Bin & Zhang Zheng-lin, 2010).
Conversion into N-Boc-Protected Ureas : 1-(3-Oxocyclobutyl) carboxylic acid was converted into N-Boc-protected ureas, which are key intermediates for preparing metabotropic glutamate receptor 5 agonists (Xianyu Sun et al., 2014).
Tandem Gold-Catalyzed Rearrangements : Propargylic indole-3-acetates treated with a catalytic amount of AuCl(PPh3)/AgSbF6 lead to highly functionalized cyclobutanes with fused 2,3-indoline and gamma-lactone rings. This process involves sequential rearrangement and cyclization (Liming Zhang, 2005).
Synthesis of Cardenolides : 17β-(3-Oxocyclobutyl)androstane, a compound related to 3-Oxocyclobutyl acetate, serves as a key intermediate in synthesizing steroids with a 17β-butenolide fragment, characteristic of cardenolides (K. Błaszczyk et al., 2005).
Improved Synthesis of 3-Oxo-α-ionol and 4-Oxo-β-ionol Acetate : 3-Oxo-ionone was prepared and reduced to give 3-oxo-α-ionol acetate, which is related to 3-Oxocyclobutyl acetate. This method has advantages in terms of ease of obtaining starting materials and mild reaction conditions (Yang Shi-gang, 2011).
Environmental and Analytical Applications
- Degradation of Antimicrobials : Electro-Fenton systems using different anodes and cathodes were utilized to degrade antimicrobials, including triclosan and triclocarban. The main oxidant,hydroxyl radical (OH), was produced on the anode surface from water oxidation and in the medium by Fenton's reaction. This study provides insights into the environmental fate of certain antimicrobials (I. Sirés et al., 2007).
Gas-Phase Oxidation in Atmospheric Chemistry : The gas-phase reaction kinetics of Allyl acetate with atmospheric oxidants were investigated. This study provides comprehensive kinetic data and a better understanding of the degradation and atmospheric outcome of unsaturated acetate esters, which are structurally related to 3-Oxocyclobutyl acetate, in the troposphere (Shuyan Wang et al., 2018).
Quantitative Analysis in Bacterial Cultures : A MALDI-MS-based method was developed for the highly sensitive and reliable quantitation of 3-oxo AHLs (acyl homoserine lactones), which include a ketone group similar to 3-Oxocyclobutyl acetate. This is significant for antibacterial drug development and understanding cell-to-cell communication (Yoon-Woo Kim et al., 2015).
Synthesis of Novel Heterocyclic Compounds with Antibacterial Activities : A study focused on the synthesis of various heterocyclic compounds using a key starting material structurally related to 3-Oxocyclobutyl acetate. This research could contribute to the development of new antibacterial agents (M. El-Hashash et al., 2015).
Additional Applications
Synthesis of Complex Molecular Structures : A method for synthesizing 3-oxidopyrylium ions from a linear precursor, including cyclobutane analogues, was developed. This is significant for creating complex molecular structures with potential applications in various fields of chemistry (Sidney M. Wilkerson-Hill et al., 2016).
Biological Activity of Synthesized Compounds : A series of 2-(3-(2-chloro-3-oxo-4-phenylcyclobutyl)-1H-indol-1-yl)-N'-(thiazol-2-yl) acetohydrazides were synthesized and characterized, with antimicrobial activities screened. This highlights the potential of cyclobutane analogues in pharmaceutical applications (S. Muralikrishna et al., 2014).
Safety and Hazards
Propriétés
IUPAC Name |
(3-oxocyclobutyl) acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O3/c1-4(7)9-6-2-5(8)3-6/h6H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWHLIVHQAGFBOA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1CC(=O)C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70472598 | |
| Record name | 3-OXOCYCLOBUTYL ACETATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70472598 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Oxocyclobutyl acetate | |
CAS RN |
63930-59-6 | |
| Record name | 3-OXOCYCLOBUTYL ACETATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70472598 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Oxocyclobutyl acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




acetic acid](/img/structure/B1313310.png)
